1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride
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Overview
Description
1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of the fluorobenzoyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride typically involves the reaction of 2-fluorobenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The diazepane ring can also contribute to the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzoyl)-1,4-diazepane hydrochloride
- 1-(2-Bromobenzoyl)-1,4-diazepane hydrochloride
- 1-(2-Methylbenzoyl)-1,4-diazepane hydrochloride
Uniqueness
1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated counterparts.
Properties
Molecular Formula |
C12H16ClFN2O |
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Molecular Weight |
258.72 g/mol |
IUPAC Name |
1,4-diazepan-1-yl-(2-fluorophenyl)methanone;hydrochloride |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15;/h1-2,4-5,14H,3,6-9H2;1H |
InChI Key |
OQWYPUGZRPXDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2F.Cl |
Origin of Product |
United States |
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